molecular formula C12H9BrClNO2 B5694703 5-bromo-N-(2-chlorobenzyl)-2-furamide

5-bromo-N-(2-chlorobenzyl)-2-furamide

Cat. No. B5694703
M. Wt: 314.56 g/mol
InChI Key: QYYSOTGPGNSGQH-UHFFFAOYSA-N
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Description

"5-bromo-N-(2-chlorobenzyl)-2-furamide" likely belongs to a class of compounds with significant pharmacological interest due to the presence of a furamide (furan amide) moiety, which is known for a variety of biological activities. Such compounds often exhibit a range of interactions with biological systems, making them potential candidates for drug development.

Synthesis Analysis

The synthesis of related furan derivatives, such as 2,5-diimino-furans, can be achieved through palladium-catalyzed cyclization of bromoacrylamides with isocyanides, suggesting a potential pathway for synthesizing compounds like "this compound" (Jiang et al., 2014).

properties

IUPAC Name

5-bromo-N-[(2-chlorophenyl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClNO2/c13-11-6-5-10(17-11)12(16)15-7-8-3-1-2-4-9(8)14/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYSOTGPGNSGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC=C(O2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601330698
Record name 5-bromo-N-[(2-chlorophenyl)methyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601330698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792771
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

690989-53-8
Record name 5-bromo-N-[(2-chlorophenyl)methyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601330698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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